molecular formula C12H9F2NO2 B7461931 N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide

Cat. No. B7461931
M. Wt: 237.20 g/mol
InChI Key: IUQUDUYGLCAOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide, also known as DFN-2, is a small molecule drug that has shown potential in various scientific research applications. This compound belongs to the class of furan carboxamide derivatives and has been synthesized using various methods. In

Mechanism of Action

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide exerts its biological effects by interacting with various targets, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and Nrf2 pathway. N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide also inhibits the NF-κB pathway, which is involved in inflammation and cancer. Additionally, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide activates the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide inhibits the growth of cancer cells, reduces the production of pro-inflammatory cytokines and chemokines, and protects neurons against oxidative stress and inflammation. In vivo studies have shown that N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide reduces tumor growth and metastasis, protects against neurodegeneration, and reduces inflammation.

Advantages and Limitations for Lab Experiments

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has several advantages for lab experiments, including its small molecular weight, easy synthesis, and low toxicity. However, there are also some limitations to using N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide in lab experiments. N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide. One direction is to explore the potential of N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide in combination with other drugs for cancer treatment. Another direction is to investigate the potential of N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research can be done to improve the solubility and half-life of N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide to make it more effective in lab experiments.
Conclusion:
In conclusion, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide is a small molecule drug that has shown potential in various scientific research applications. It has been synthesized using various methods and exerts its biological effects by interacting with various targets. N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide, and further studies are needed to fully understand its potential in various scientific research applications.

Synthesis Methods

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig coupling reaction, and Sonogashira coupling reaction. The most commonly used method for synthesizing N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide is the Suzuki-Miyaura coupling reaction. In this method, 3,5-difluorobenzeneboronic acid and 5-methylfuran-2-carboxylic acid are reacted in the presence of a palladium catalyst and a base to form N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide.

Scientific Research Applications

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has shown potential in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to protect neurons against oxidative stress and inflammation. In inflammation, N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c1-7-2-3-11(17-7)12(16)15-10-5-8(13)4-9(14)6-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQUDUYGLCAOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-difluorophenyl)-5-methylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.